REACTION_CXSMILES
|
[C:1]([CH2:4][N:5]1[C:9]([S:10][C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[CH:12]=2)=[C:8]([CH:19]([CH3:21])[CH3:20])[N:7]=[C:6]1[CH2:22][O:23]CC1C=CC(OC)=CC=1)(=[O:3])[CH3:2].N(CC1N(CC)C(C(C)C)=C(SC2C=C(F)C=C(F)C=2)N=1)=[N+]=[N-]>>[C:1]([CH2:4][N:5]1[C:9]([S:10][C:11]2[CH:16]=[C:15]([Cl:17])[CH:14]=[C:13]([Cl:18])[CH:12]=2)=[C:8]([CH:19]([CH3:20])[CH3:21])[N:7]=[C:6]1[CH2:22][OH:23])(=[O:3])[CH3:2]
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Name
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1-acetylmethyl-5-(3,5-dichlorophenylthio)-4-isopropyl-2-(p-methoxybenzyloxymethyl)-1H-imidazole
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)CN1C(=NC(=C1SC1=CC(=CC(=C1)Cl)Cl)C(C)C)COCC1=CC=C(C=C1)OC
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Name
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Example 16
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Quantity
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0 (± 1) mol
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Type
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reactant
|
Smiles
|
N(=[N+]=[N-])CC=1N(C(=C(N1)SC1=CC(=CC(=C1)F)F)C(C)C)CC
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)CN1C(=NC(=C1SC1=CC(=CC(=C1)Cl)Cl)C(C)C)CO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |